molecular formula C24H16O2 B3335872 3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one CAS No. 14938-60-4

3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one

Cat. No. B3335872
CAS RN: 14938-60-4
M. Wt: 336.4 g/mol
InChI Key: FFLUSACBFUTHFY-UHFFFAOYSA-N
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Description

“3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one” is a compound that belongs to the class of organic compounds known as nitronaphthalenes . These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups .


Synthesis Analysis

The asymmetric isonaphthalene imide, 3-[(4-nitrophenyl)imino]-1H,3H-benzo[de]isochromen-1-one was obtained by condensation of 1,8-naphthoylchloride with p-nitroaniline in the presence of pyridine . This synthesis process is part of a rapidly emerging area due to their applications in functional nanomaterials and implications in biological and supramolecular arrays .


Molecular Structure Analysis

The molecular formula of “3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one” is C24H16O2 . The molecule contains a total of 46 bonds; 30 non-H bonds, 24 multiple bonds, 2 rotatable bonds, 1 double bond, 23 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, and 1 ester (aromatic) .


Chemical Reactions Analysis

The compound has been synthesized for its potential antioxidant and antiplatelet activities . In all synthesized 3-phenyl-1H-isochromen-1-ones analogues, five compounds showed 7-fold to 16-fold more highly potent antioxidant activities than ascorbic acid . Altogether, ten 3-phenyl-1H-isochromen-1-one analogues displayed antioxidant activities in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.3826 . Selected bond lengths are: O(1)−C(5) 1.194(2); O(2)−C(1) 1.375(2); O(2)−C(5) 1.379(2); N(1)−C(1) 1.263(2); N(1)−C(13) 1.407(2); O(3)−N(2) 1.222(2); O(4)−N(2) 1.216(2); N(2)−C(16) 1.455(3) Å .

Scientific Research Applications

Fluorescent Properties

  • Synthesis and Fluorescence : Research indicates a synthetic route for a related compound, 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one, which demonstrates fluorescent properties with a significant Stokes shift. This suggests potential applications in fluorescence-based technologies (Loginov, Molotkov, & Shepel, 2017).

Antioxidant and Antiplatelet Activities

  • Antioxidant and Antiplatelet Agents : Analogues of 3-phenyl-1H-isochromen-1-ones have been identified as potent antioxidants and antiplatelet agents, outperforming traditional substances like ascorbic acid and aspirin in some assays. This highlights their potential in pharmaceutical applications (Shyamlal et al., 2021).

Antitumor Agent Synthesis

  • Antitumor Agents : A study describes the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide, indicating potential applications in developing antitumor agents (Mondal, Nogami, Asao, & Yamamoto, 2003).

Dual Fluorescence in Solid State

  • Dual Luminescence : Asymmetric isonaphthalimides like 3-[(4-nitrophenyl)imino]-1H,3H-benzo[de]isochromen-1-one exhibit dual luminescence in solid state, which is a rare and valuable property for materials used in optical and electronic devices (Ganin, Masunov, Siminel, & Fonari, 2013).

Bioevaluation for Anti-inflammatory and Anti-oxidant Activities

  • Anti-inflammatory and Anti-oxidant Properties : Isochromen-1-ones derived from anti-inflammatory drugs, including those structurally similar to 3,3-Diphenyl-1H,3H-benzo[de]isochromen-1-one, show promising anti-inflammatory and anti-oxidant activities, suggesting their potential in medical treatments (Napoleon, Bhagwat, & Khan, 2013).

Dual Mode Red Fluorescent Chemosensor

  • Fluorescent Chemosensor for Cu(II) : Compounds like 9,10-Diphenyl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one show rapid colorimetric and fluorimetric response to Cu(II) ions. This property could be harnessed for developing sensitive chemosensors in various analytical applications (Sivaraman, Anand, & Chellappa, 2013)

properties

IUPAC Name

4,4-diphenyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O2/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(26-23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLUSACBFUTHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C(=O)O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302858
Record name 3,3-diphenyl-1h,3h-benzo[de]isochromen-1-one
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Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one

CAS RN

14938-60-4
Record name 3,3-Diphenyl-1H,3H-naphtho[1,8-cd]pyran-1-one
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Record name 3,3-diphenyl-1h,3h-benzo[de]isochromen-1-one
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Record name 3,3-DIPHENYL-1H,3H-NAPHTHO(1,8-CD)PYRAN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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